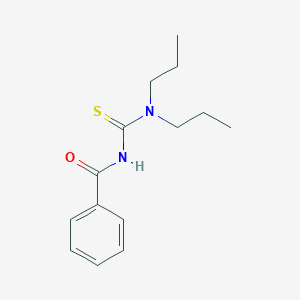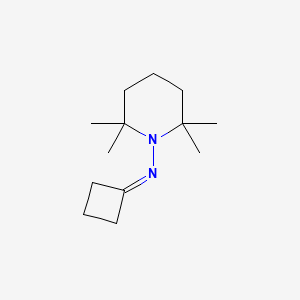
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol is a chemical compound with the molecular formula C11H12Cl2O2S. This compound is characterized by the presence of both acetic acid and chlorophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to introduce the chlorosulfanyl and hydroxyl groups. One common method involves the chlorination of 4-chlorophenylacetic acid followed by a nucleophilic substitution reaction to introduce the sulfanyl group. The final step involves the addition of a hydroxyl group to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol involves its interaction with specific molecular targets and pathways. The chlorosulfanyl group can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: A related compound with similar structural features but lacking the sulfanyl and hydroxyl groups.
Acetic acid, 4-chlorophenyl ester: Another similar compound with different functional groups
Uniqueness
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol is unique due to the presence of both chlorosulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
61062-72-4 |
|---|---|
Formule moléculaire |
C11H14Cl2O3S |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H10Cl2OS.C2H4O2/c10-5-9(6-12)13-8-3-1-7(11)2-4-8;1-2(3)4/h1-4,9,12H,5-6H2;1H3,(H,3,4) |
Clé InChI |
PRIGJNNXPRRWIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1SC(CO)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)




![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)


![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
